Hexadecyl trimethyl ammonium iodide
Description
Contextualization of Quaternary Ammonium (B1175870) Surfactants as Fundamental Amphiphilic Molecules
Quaternary ammonium compounds, often referred to as "quats," represent a significant class of cationic surfactants. nih.gov Their defining feature is a positively charged nitrogen atom bonded to four organic groups, typically alkyl or aryl moieties. niscpr.res.in This structure confers a permanent positive charge, regardless of the pH of the solution. In the case of surfactants like Hexadecyl trimethyl ammonium iodide, one of these alkyl groups is a long hydrocarbon chain (the hexadecyl group), which constitutes the hydrophobic or "water-fearing" tail. The nitrogen atom, along with the three smaller methyl groups and its associated positive charge, forms the hydrophilic or "water-loving" head. niscpr.res.in
This dual nature of having distinct hydrophobic and hydrophilic regions within the same molecule is the hallmark of an amphiphile. nih.gov Amphiphilic molecules are fundamental to many chemical and biological processes. nih.gov When introduced into an aqueous environment, they exhibit a unique behavior: they spontaneously self-assemble to minimize the unfavorable interactions between their hydrophobic tails and water molecules. chemicalbook.com This self-assembly can result in the formation of various aggregates, such as micelles, bilayers, and vesicles. nih.govchemicalbook.com Below a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules primarily exist as monomers in the solution and arrange themselves at the surface of the water, lowering the surface tension. wikipedia.org Above the CMC, these molecules aggregate to form micelles, which are spherical structures with the hydrophobic tails sequestered in the core and the hydrophilic heads forming the outer shell that interacts with the surrounding water. chemicalbook.comwikipedia.org This ability to reduce surface tension and form micelles is the basis of their widespread use as detergents, emulsifiers, and dispersing agents.
Academic Significance of this compound in Interfacial and Supramolecular Chemistry
The academic significance of this compound and its close analogs, such as the bromide (CTAB) and chloride (CTAC) salts, is profound, particularly in the fields of interfacial and supramolecular chemistry. These surfactants serve as powerful tools for manipulating and structuring matter at the nanoscale.
In interfacial chemistry, the primary role of these surfactants is to modify the properties of surfaces and interfaces. By adsorbing at the air-water or oil-water interface, they dramatically reduce surface and interfacial tension. researchgate.net This property is fundamental to processes like emulsification and foaming. Research in this area often involves studying the thermodynamics of micellization and the structure of the adsorbed surfactant monolayers at interfaces. niscpr.res.inmanchester.ac.uk
In supramolecular chemistry, Hexadecyl trimethyl ammonium salts are extensively used as structure-directing agents or templates for the synthesis of porous inorganic nanomaterials. acs.org The self-assembly of these surfactant molecules into micelles or liquid crystalline phases in solution creates an organic framework. Inorganic precursors, such as silica (B1680970) or titania, can then be introduced to polymerize around these surfactant aggregates. Subsequent removal of the organic template, typically through calcination, leaves behind a porous inorganic material with a highly ordered structure that mirrors the original surfactant assembly. researchgate.net This templating mechanism has been pivotal in the synthesis of mesoporous materials like MCM-41. While much of the foundational work in this area has utilized the bromide salt (CTAB), the underlying principles of self-assembly and templating are governed by the hexadecyltrimethylammonium cation and are thus applicable to the iodide salt as well. acs.org
Furthermore, the micelles formed by this compound can act as nanoscale reactors, encapsulating reactants and influencing reaction rates and pathways. The study of these micellar systems provides insights into fundamental intermolecular interactions, including hydrophobic, electrostatic, and van der Waals forces, which are the cornerstones of supramolecular chemistry. Recent research has also explored the use of these surfactants in creating composite materials, for instance, by stabilizing nanoparticles like silver nanoparticles on cellulose nanocrystal supports, thereby enhancing their catalytic activity. nih.gov
Historical Trajectories and Pivotal Discoveries in this compound Research
The development of quaternary ammonium compounds dates back to the early 20th century, with initial studies highlighting their biocidal properties. nih.gov However, the specific trajectory and pivotal discoveries related to this compound are less documented than those of its bromide and chloride counterparts. The synthesis of related quaternary ammonium salts was well-established by the mid-20th century. For instance, a 1993 paper describes a method for synthesizing a radiolabeled version of Hexadecyltrimethylammonium bromide (CTAB), indicating that the compound class was already a subject of detailed chemical investigation. epa.gov
A significant milestone in the research of long-chain quaternary ammonium surfactants was the elucidation of their self-assembly into micelles in aqueous solutions. This led to the concept of the critical micelle concentration (CMC), a fundamental parameter that characterizes surfactant behavior. wikipedia.org A comprehensive compilation of CMC data published in 1971 by the National Bureau of Standards included values for a wide array of surfactants, including Hexadecyl pyridinium iodide, showcasing the active research into various cationic surfactants with different counterions during that period. govinfo.gov
The most impactful discovery related to this class of compounds was arguably their use as templates for synthesizing ordered mesoporous materials in the early 1990s. This breakthrough opened up new frontiers in materials science, enabling the creation of high-surface-area materials with uniform pore sizes for applications in catalysis, separation, and drug delivery. While these initial discoveries predominantly featured CTAB, they laid the theoretical and practical groundwork for the use of other long-chain quaternary ammonium salts, including the iodide form, in similar applications. acs.org More recent research has continued to explore the nuanced roles of the counterion (e.g., iodide vs. bromide) in the synthesis of anisotropic nanoparticles, such as gold nanorods, where the presence and concentration of halide ions can significantly influence the final morphology of the nanoparticles. utwente.nlresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₉H₄₂IN |
| Molecular Weight | 411.45 g/mol |
| CAS Number | 7192-88-3 |
| Appearance | White to off-white powder/crystals |
| Synonyms | Cetyltrimethylammonium iodide, CTIA |
Data sourced from multiple chemical databases. nih.govchemicalbook.comalfa-chemistry.comechemi.com
Table 2: Critical Micelle Concentration (CMC) of Related C16 Surfactants
| Compound | CMC (in water at 25°C) |
|---|---|
| Hexadecyltrimethylammonium bromide (CTAB) | ~0.92 mM |
Note: The CMC is sensitive to temperature, pressure, and the presence of electrolytes. The value for this compound is expected to be in a similar range to its bromide and chloride analogs. wikipedia.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7192-88-3 |
|---|---|
Molecular Formula |
C19H42IN |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
hexadecyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C19H42N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
LGPJVNLAZILZGQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[I-] |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[I-] |
Other CAS No. |
7192-88-3 |
Related CAS |
6899-10-1 (Parent) |
Origin of Product |
United States |
Methodological Advancements in Hexadecyl Trimethyl Ammonium Iodide Synthesis and Purity Assessment
Contemporary Synthetic Routes and Optimization Strategies for Hexadecyl Trimethyl Ammonium (B1175870) Iodide Derivatization
The primary and most established method for synthesizing hexadecyl trimethyl ammonium iodide is the Menschutkin reaction. nih.gov This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a tertiary amine to form a quaternary ammonium salt. nih.govnih.gov In the case of this compound, the synthesis typically proceeds by reacting 1-iodohexadecane (B47652) with trimethylamine.
Alternatively, and more commonly, N,N-dimethylhexadecylamine (a tertiary amine) is reacted with an excess of methyl iodide. nih.gov The reaction is often conducted in a polar solvent, such as various alcohols, to facilitate the reaction between the reactants. nih.gov Alkyl iodides are generally preferred as the alkylating agents over bromides or chlorides due to their superior reactivity in the SN2 process. nih.gov
Optimization of the synthesis of long-chain quaternary ammonium salts like this compound focuses on several key parameters to maximize yield and purity. These include:
Solvent Choice : The polarity of the solvent plays a crucial role. While polar solvents are typical, using solvents with a relatively low dielectric constant, such as chloroform, can be advantageous. nih.gov In such solvents, the charged quaternary ammonium salt product may precipitate out of the reaction mixture as it is formed, simplifying the purification process. nih.gov
Reactant Stoichiometry : Utilizing an excess of the alkylating agent, such as methyl iodide, helps to drive the reaction to completion and ensure all the tertiary amine is converted to the quaternary salt.
Temperature and Reaction Time : The reaction is often exothermic and may be complete within minutes to hours. nih.govnih.gov Careful control of the temperature, sometimes requiring external cooling, is necessary to prevent side reactions. nih.gov Microwave-assisted synthesis has also emerged as a technique to significantly reduce reaction times compared to conventional heating methods.
Derivatization of this compound is primarily achieved through two main strategies: modification of the starting materials or post-synthesis ion exchange. By starting with different tertiary amines or alkyl halides, a wide array of structural analogues can be created. For instance, reacting N-methyldiethanolamine with 1-bromohexadecane (B154569) yields a dihydroxy-functionalized quaternary ammonium salt. nih.gov
A common derivatization technique after the initial synthesis is ion exchange. This allows for the iodide anion to be replaced with other anions, leading to a variety of hexadecyl trimethyl ammonium salts with different properties. For example, N,N,N-trimethyl chitosan (B1678972) iodide can be reacted with sodium haloacetates to exchange the iodide ion for a haloacetate ion, creating a new series of chitosan derivatives. nih.gov This highlights the versatility of using the parent iodide compound as a precursor for other functionalized materials.
Advanced Chromatographic and Spectroscopic Techniques for this compound Purity Determination
Ensuring the purity of this compound is critical for its application. A suite of advanced chromatographic and spectroscopic techniques are employed for this purpose, each providing unique insights into the compound's identity and the presence of any impurities.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity analysis of quaternary ammonium salts. Due to the ionic nature and lack of a strong chromophore in this compound, specialized HPLC methods are required. Ion-pair chromatography is a particularly suitable technique. nih.govnih.gov In this method, an ion-pairing reagent is added to the mobile phase, which forms a neutral complex with the cationic analyte, allowing for its separation on a reversed-phase column (like a C8 or C18). technologynetworks.com Detection can be achieved using a UV detector, often at a low wavelength (e.g., 210 nm), or more universally with a suppressed conductivity detector or an evaporative light scattering detector (ELSD). nih.gov A method has been successfully developed for the simultaneous determination of several long-chain alkyl trimethylammonium salts, including the hexadecyl variant, using ion-pair chromatography on a styrene-divinylbenzene phase with suppressed conductivity detection. nih.gov
Spectroscopic Techniques: Spectroscopy offers powerful tools for both structural confirmation and quantitative purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound. nih.gov Specific proton signals corresponding to the trimethylammonium headgroup, the long alkyl chain, and the protons adjacent to the nitrogen atom can be identified and integrated to verify the structure. researchgate.net Furthermore, quantitative NMR (qNMR) has emerged as a powerful method for purity determination without the need for an identical reference standard. acs.orgbwise.kr By adding a certified internal standard of known purity to a precisely weighed sample, the absolute purity of the target analyte can be calculated by comparing the integral of a specific analyte signal to that of the standard. youtube.com
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic C-H stretching vibrations from the long alkyl chain (typically around 2850 and 2917 cm⁻¹) and various bending vibrations. nih.govresearchgate.net The presence of these characteristic peaks and the absence of peaks corresponding to starting materials (e.g., N-H stretches from secondary or primary amine impurities) can confirm the identity and purity of the product. researchgate.net FTIR can also be used quantitatively by creating a calibration curve based on the absorbance of a specific peak. nih.gov
Mass Spectrometry (MS) : Mass spectrometry provides information on the mass-to-charge ratio of the molecule, confirming the molecular weight of the cation. nih.gov The technique can identify the parent hexadecyltrimethylammonium cation (C₁₉H₄₂N⁺) and can be used to detect and identify impurities with different molecular weights.
The table below summarizes the advanced analytical techniques used for the purity determination of this compound.
| Analytical Technique | Principle | Information Provided | Citation |
| Ion-Pair HPLC | Separation based on partitioning of neutral ion-pairs between a stationary and mobile phase. | Separation and quantification of the main compound and charged impurities. | nih.govnih.gov |
| Quantitative NMR (qNMR) | Signal area is directly proportional to the number of nuclei. | Absolute purity determination by comparison to an internal standard. | acs.orgbwise.kryoutube.com |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, confirmation of structure, and detection of impurities. | nih.govresearchgate.net |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Confirmation of molecular weight and identification of impurities. | nih.gov |
Crystallographic Analysis Methodologies for Solid-State Characterization of this compound Structures
The solid-state structure, including the packing of molecules in the crystal lattice, significantly influences the physical properties of materials. X-ray diffraction (XRD) is the definitive technique for determining this three-dimensional arrangement. libretexts.org While a specific single-crystal structure of this compound is not prominently reported, the methodologies for its analysis are well-established through the study of closely related long-chain quaternary ammonium salts. nih.govnih.govmendeley.com
The primary method is Single-Crystal X-ray Diffraction (SCXRD) . mdpi.com This technique requires a single, high-quality crystal of the compound. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. libretexts.org The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, the size and shape of the unit cell (the basic repeating unit of the crystal) can be determined, and the precise position of each atom within the unit cell can be calculated. rsc.org This provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as van der Waals forces, which are significant in the packing of long alkyl chains. For example, the crystal structure of N-methyl-N-hexadecyl-N,N-bis(2-hydroxyethyl) ammonium bromide, a derivative, was confirmed by X-ray single-crystal diffraction, providing precise structural data. nih.gov
When suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) is used. suniv.ac.in Instead of a single crystal, a polycrystalline powder is used. The powder contains thousands of tiny crystallites in random orientations. The diffraction pattern obtained is a series of concentric rings, which are recorded as a plot of intensity versus diffraction angle (2θ). This pattern serves as a "fingerprint" for a specific crystalline solid and can be used to identify the compound and assess its phase purity. mendeley.com Studies on n-alkylammonium chlorides have used PXRD to investigate the formation of different bilayer structures (interdigitated vs. non-interdigitated) depending on the alkyl chain length. researchgate.net
These crystallographic studies are often complemented by other thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), to investigate solid-solid phase transitions that are common in long-chain ammonium salts. researchgate.net These transitions relate to changes in the conformational order of the alkyl chains within the crystal lattice. researchgate.net
| Methodology | Sample Type | Key Information Obtained | Related Compound Studied |
| Single-Crystal X-ray Diffraction (SCXRD) | Single Crystal | Precise 3D atomic coordinates, bond lengths, angles, unit cell parameters, crystal packing. | N-methyl-N-hexadecyl-N,N-bis(2-hydroxyethyl) ammonium bromide nih.gov |
| Powder X-ray Diffraction (PXRD) | Polycrystalline Powder | Crystalline phase identification, phase purity, lattice parameters, information on crystal packing. | n-Alkylammonium chlorides researchgate.net, Methylammonium iodide mendeley.com |
Supramolecular Self Assembly and Phase Behavior of Hexadecyl Trimethyl Ammonium Iodide Systems
Mechanistic and Thermodynamic Principles of Micellar Aggregation in Hexadecyl Trimethyl Ammonium (B1175870) Iodide Solutions
The self-assembly of surfactant molecules into micelles is a spontaneous process governed by thermodynamics. scielo.br In aqueous solutions, the primary driving force for the aggregation of CTAI is the hydrophobic effect. wikipedia.org The long hexadecyl hydrocarbon tail disrupts the hydrogen-bonding network of water, creating an energetically unfavorable state. To minimize the contact between the hydrophobic tails and water, the surfactant monomers aggregate, sequestering the tails in a core and exposing the hydrophilic trimethylammonium head groups to the solvent. wikipedia.org This process becomes thermodynamically favorable above a specific concentration known as the critical micelle concentration (CMC). wikipedia.org
The CMC is a fundamental property of a surfactant solution, marking the sharp transition from a solution of monomers to one containing micelles in dynamic equilibrium. tainstruments.com Its value is determined by observing the abrupt change in various physicochemical properties of the solution as a function of surfactant concentration. psu.edu Several experimental techniques are employed for this purpose.
Common Methodologies for CMC Determination:
Surface Tensiometry: Below the CMC, surfactant monomers adsorb at the air-water interface, progressively lowering the surface tension. Once micelles form, the monomer concentration remains relatively constant, and thus the surface tension plateaus. wikipedia.orgresearchgate.netnih.gov The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve.
Conductometry: This method is suitable for ionic surfactants like CTAI. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases because the micelles are larger and less mobile than individual ions, and a fraction of the counter-ions become associated with the micelle, reducing the total number of effective charge carriers. researchgate.netuniba.sk
Spectroscopic Methods: Techniques using UV-Vis or fluorescence spectroscopy often employ a probe molecule whose spectral properties change upon incorporation into the hydrophobic micellar core. psu.eduresearchgate.net For example, a shift in the maximum absorption or emission wavelength of a dye can signal its transfer from the polar aqueous environment to the nonpolar interior of the micelle, with the onset of this change indicating the CMC. nih.gov
The CMC of CTAI is not a fixed value but is influenced by several factors:
Temperature: For many ionic surfactants, the CMC initially decreases with temperature and then increases. nih.gov For hexadecyltrimethylammonium chloride, a related compound, the CMC was found to increase significantly over a temperature range of 25 to 160°C. researchgate.net
Electrolytes: The addition of electrolytes to ionic surfactant solutions lowers the CMC. pharmacy180.comaatbio.com The added ions shield the electrostatic repulsion between the charged head groups, making it easier for monomers to aggregate. pharmacy180.com
Amphiphile Structure: Increasing the length of the hydrophobic tail generally leads to a logarithmic decrease in the CMC because of the enhanced hydrophobic driving force for aggregation. nih.govpharmacy180.com
Table 1: Overview of Experimental Methodologies for CMC Determination
| Method | Principle | Key Findings/Applications |
|---|---|---|
| Surface Tensiometry | Measures the change in surface tension of a solution with increasing surfactant concentration. The CMC is the point where surface tension becomes constant. wikipedia.orgnih.gov | A fundamental and widely used method. Can determine the effectiveness of a surfactant in lowering surface tension. researchgate.net |
| Conductometry | Detects the change in the slope of electrical conductivity versus concentration, which occurs at the CMC for ionic surfactants. researchgate.netuniba.sk | A precise and convenient method for ionic surfactants like CTAI, allowing for the determination of both the CMC and the degree of counter-ion binding. researchgate.net |
| Dye Micellization (Spectroscopy) | Utilizes a dye probe whose absorbance or fluorescence spectrum shifts upon partitioning into the nonpolar micellar core from the aqueous phase. nih.govresearchgate.net | A sensitive method that can be used for various types of surfactants. The choice of dye is critical to avoid interactions that could alter the CMC. psu.edu |
| Isothermal Titration Calorimetry (ITC) | Measures the heat evolved or absorbed during the stepwise addition of a concentrated surfactant solution, allowing for the determination of the enthalpy of micellization (ΔHmic) and the CMC. tainstruments.com | Provides a complete thermodynamic profile of micellization, including enthalpy and entropy changes, in a single experiment. tainstruments.com |
The nature of the counter-ion plays a critical role in the self-assembly of ionic surfactants. For hexadecyltrimethylammonium halides (CTAX), the counter-ion's ability to bind to the micelle surface and screen the electrostatic repulsion between the cationic head groups significantly impacts aggregation. researchgate.netresearchgate.net The effectiveness of halide ions typically follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, which relates to their size and polarizability. pharmacy180.com
The iodide ion, being large and highly polarizable, binds more strongly to the cationic head group of the CTA⁺ micelle compared to bromide or chloride. researchgate.net This strong binding more effectively neutralizes the head group repulsions, leading to a lower CMC and potentially larger or differently shaped micelles at lower concentrations compared to its counterparts like hexadecyltrimethylammonium bromide (CTAB) or chloride (CTAC). pharmacy180.comresearchgate.net Studies have shown that changing the counter-ion from chloride to bromide increases the surface excess concentration and can change the structure of adsorbed aggregates from circular to wormlike micelles. uwa.edu.au It is important to note that CTAI has a high Krafft point, meaning its solubility in water at room temperature is low, which can make it an ineffective surfactant under these conditions without the addition of salt to lower the CMC. capes.gov.br
Table 2: Influence of Halide Counter-Ion on Properties of Hexadecyltrimethylammonium (CTAX) Surfactants
| Surfactant | Counter-Ion (X⁻) | CMC in Water (mM at 25°C) | Key Characteristics |
|---|---|---|---|
| CTAF | Fluoride | ~1.4 (CTAC) | Fluoride is a weakly binding counter-ion. |
| CTAC | Chloride | 1.4 | Exhibits higher CMC than CTAB due to weaker counter-ion binding. researchgate.net |
| CTAB | Bromide | 0.92 | A well-studied surfactant; bromide binds more effectively than chloride, lowering the CMC. wikipedia.org |
| CTAI | Iodide | < 0.92 | Iodide is a strongly binding counter-ion, expected to significantly lower the CMC. However, CTAI has a high Krafft point, limiting its solubility and effectiveness at room temperature. researchgate.netcapes.gov.br |
The polarity of the solvent also profoundly affects self-assembly. Adding a polar organic solvent, such as ethanol (B145695) or propylene (B89431) glycol, to an aqueous CTAI solution generally increases the CMC. pharmacy180.comresearchgate.net This occurs because the organic solvent makes the bulk solution more nonpolar, which reduces the hydrophobic effect—the primary driving force for micellization. researchgate.netmdpi.com The surfactant monomers become more soluble in the mixed solvent system, thus requiring a higher concentration to initiate aggregation. aatbio.com The change in solvent polarity can alter not just the CMC but also the size, shape, and aggregation number of the micelles. researchgate.net
Formation and Structural Elucidation of Advanced Supramolecular Architectures (e.g., Vesicles, Liquid Crystals) by Hexadecyl Trimethyl Ammonium Iodide
Under specific conditions of concentration, temperature, or in the presence of additives, the self-assembly of CTAI can progress beyond simple spherical or rod-like micelles to form more complex, ordered structures such as vesicles and liquid crystals. scielo.br Vesicles are closed, bilayer structures enclosing a solvent core, while liquid crystals are phases of matter that exhibit properties between those of a conventional liquid and a solid crystal. nih.govnih.gov
The transition between these morphologies is often explained by the surfactant packing parameter, which relates the head group area, the volume of the hydrophobic tail, and the tail length. Changes in this parameter, induced by factors like strong counter-ion binding (as with iodide) or mixing with other amphiphiles, can favor the formation of bilayers (leading to vesicles) or highly ordered cylindrical or lamellar arrays (leading to liquid crystalline phases). wikipedia.org Spontaneous vesicle formation has been observed in systems of mixed surfactants, where asymmetries in charge or molecular shape facilitate the necessary curvature for bilayer closure. nih.gov
The identification and structural elucidation of lyotropic liquid crystalline (LC) phases, which form in solution, rely on specialized analytical techniques capable of probing long-range order.
Polarized Optical Microscopy (POM): This is a primary tool for identifying the presence of LC phases. Anisotropic structures, such as hexagonal and lamellar phases, are birefringent and produce characteristic textures when viewed between crossed polarizers. Isotropic phases, like cubic liquid crystals or micellar solutions, appear dark. nih.gov
Small-Angle X-ray Scattering (SAXS): SAXS is the definitive technique for determining the specific structure of an LC phase. By analyzing the positions of the Bragg diffraction peaks in the scattering pattern, one can distinguish between different phases (e.g., hexagonal, cubic, lamellar) and calculate their structural parameters, such as the lattice parameter or the distance between adjacent cylinders or layers. nih.gov
Rheology: The flow behavior of surfactant solutions changes dramatically upon the formation of structured phases. Rheological measurements can reveal the high viscosity and viscoelastic properties characteristic of many liquid crystalline phases, such as the gel-like behavior observed in some hexagonal phases. nih.gov
Investigating the formation, size, and stability of vesicles requires a combination of imaging and scattering techniques.
Cryo-Transmission Electron Microscopy (cryo-TEM): This powerful imaging technique allows for the direct visualization of self-assembled structures in a vitrified, near-native state. Cryo-TEM can confirm the presence of unilamellar or multilamellar vesicles, reveal their morphology, and provide information on their size distribution. nih.govacs.org
Dynamic Light Scattering (DLS): DLS is a non-invasive method used to determine the hydrodynamic radius and size distribution of particles in suspension, such as vesicles. It is often used to monitor vesicle formation and assess their stability over time by tracking changes in size. researchgate.net
Small-Angle Neutron and X-ray Scattering (SANS/SAXS): These scattering techniques provide detailed structural information averaged over a large ensemble of vesicles. Analysis of the scattering data can yield parameters such as the vesicle radius, the thickness of the bilayer, and information on polydispersity. acs.org
Self-Assembly Dynamics and Kinetics in this compound Systems
While thermodynamics dictates the final, equilibrium state of a self-assembling system, kinetics governs the pathway and timescale to reach that state. The formation of micelles and other supramolecular structures is not instantaneous but involves a series of dynamic processes. rsc.org The kinetics of self-assembly can be complex, with the possibility of forming transient, non-equilibrium structures or becoming trapped in metastable states. researchgate.netkaust.edu.sa
Interfacial Phenomena and Adsorption Mechanisms of Hexadecyl Trimethyl Ammonium Iodide
Adsorption Characteristics of Hexadecyl Trimethyl Ammonium (B1175870) Iodide at Solid-Liquid Interfaces
The adsorption of hexadecyl trimethyl ammonium iodide from an aqueous solution onto a solid surface is a critical process in applications such as mineral flotation, detergency, and the formulation of organoclays. researchgate.net The primary driving force is the interaction between the charged head group of the surfactant and the surface, as well as the hydrophobic interactions of the alkyl chains. On negatively charged surfaces like silica (B1680970) or clays (B1170129) (e.g., bentonite), the positively charged trimethylammonium head group adsorbs via strong electrostatic attraction. researchgate.net As the concentration of the surfactant increases, the adsorbed molecules can form aggregates on the surface, such as bilayers, where the hydrophobic tails interact with each other. researchgate.net
The adsorption of this compound and similar cationic surfactants onto solid substrates is governed by thermodynamic principles that dictate the spontaneity and nature of the process. The thermodynamic parameters—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of adsorption—provide insight into the mechanisms driving the surfactant molecules from the bulk solution to the interface.
The thermodynamics can be influenced by the nature of the substrate, temperature, and the presence of other ions in the solution. For instance, the adsorption at a nonpolar interface like the water/hexane boundary involves competitive adsorption between the surfactant and solvent molecules. researchgate.netcapes.gov.br Molecular dynamics simulations of iodide ion adsorption at the air-water interface suggest that the process is favored by enthalpy but opposed by entropy. nih.gov
Table 1: General Thermodynamic Parameters for Cationic Surfactant Adsorption This table presents typical thermodynamic behaviors observed for the adsorption of long-chain cationic surfactants like this compound.
| Parameter | Typical Sign | Driving Force Indicated |
|---|---|---|
| ΔG° (Gibbs Free Energy) | Negative | Spontaneous process |
| ΔH° (Enthalpy) | Negative or Positive | Can be exothermic (electrostatic attraction) or endothermic (hydrophobic interactions) |
| ΔS° (Entropy) | Positive | Increase in disorder, often due to the release of water molecules from the hydrophobic tail |
The kinetics of adsorption describe the rate at which surfactant molecules accumulate at the solid-liquid interface. This process is crucial for understanding the time required to reach equilibrium in industrial applications. Kinetic studies typically involve monitoring the concentration of the surfactant in the bulk solution over time after introducing the solid adsorbent. mdpi.com
The adsorption process is generally rapid initially, as abundant vacant sites are available on the substrate. The rate then slows as the surface becomes more saturated and repulsive forces between adsorbed molecules increase. For organo-bentonites modified with similar surfactants, equilibrium can be reached in as little as one hour. mdpi.com
The experimental data are often analyzed using kinetic models to determine the controlling mechanisms. The most common models are the pseudo-first-order and pseudo-second-order models.
Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.
Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.
Studies on various systems, including the adsorption of pollutants on modified clays, frequently show that the pseudo-second-order model provides a better fit for the kinetic data, suggesting that the adsorption process involves strong interactions with the surface sites. mdpi.com
Table 2: Common Kinetic Models for Adsorption
| Model Name | Underlying Assumption | Typical Applicability |
|---|---|---|
| Pseudo-First-Order | Physisorption is the rate-limiting step. | Describes the initial stages of adsorption well in some systems. |
| Pseudo-Second-Order | Chemisorption is the rate-limiting step. | Often provides the best fit for the entire adsorption process of cationic surfactants on charged surfaces. |
Surface Activity and Interfacial Tension Reduction by this compound
As a surfactant, this compound is highly effective at reducing the surface tension of water and the interfacial tension (IFT) between immiscible liquids, such as oil and water. This property arises from its amphiphilic structure. When dissolved in water, the molecules preferentially migrate to the air-water or oil-water interface to minimize the unfavorable contact between their hydrophobic hexadecyl tails and the polar water molecules.
This accumulation at the interface disrupts the cohesive hydrogen-bonding network of water molecules, leading to a significant decrease in surface tension. In an oil-water system, the surfactant molecules orient themselves with their hydrophilic heads in the water phase and their hydrophobic tails in the oil phase, forming a molecular film that lowers the energy of the interface. This reduction in IFT is fundamental to processes like emulsification and enhanced oil recovery. researchgate.netresearchgate.net For example, a similar cationic surfactant, dodecyl trimethyl ammonium bromide, was shown to reduce the interfacial tension between a specific crude oil and water to as low as 1.23 mN/m. researchgate.net The effectiveness of IFT reduction depends on the surfactant concentration, temperature, and the chemical nature of the oil and aqueous phases.
Table 3: Example of Interfacial Tension Reduction by a Cationic Surfactant Data for Dodecyl Trimethyl Ammonium Bromide (DTAB) illustrates the typical efficacy of this class of surfactants.
| System | Surfactant Concentration (wt%) | Interfacial Tension (mN/m) |
|---|---|---|
| Crude Oil / Water | 0 | > 20 (Typical) |
| Crude Oil / Water with DTAB | 0.8 | 1.23 researchgate.net |
Rheological Properties of this compound at Interfaces
The accumulation of this compound at interfaces not only reduces tension but also imparts unique rheological (flow) properties to the interfacial region. At concentrations above its critical micelle concentration (CMC), the surfactant molecules self-assemble into ordered structures called micelles in the bulk solution. At interfaces, similar aggregation can occur, leading to the formation of a structured interfacial layer.
The presence of these aggregates can significantly increase the interfacial viscosity and elasticity. This effect is particularly pronounced in the presence of certain additives or counter-ions that promote the growth of micelles from spherical to long, worm-like structures. nih.gov These elongated micelles can entangle, forming a viscoelastic network at the interface. This network can exhibit shear-thinning behavior, where the viscosity decreases under applied stress, and can also possess a yield stress, meaning a certain amount of force must be applied before flow begins. These rheological properties are critical in applications such as foam and emulsion stabilization, where a robust interfacial film is required to prevent coalescence.
Molecular Interactions of Hexadecyl Trimethyl Ammonium Iodide with Biological and Synthetic Macromolecules
Molecular Interactions of Hexadecyl Trimethyl Ammonium (B1175870) Iodide with Nucleic Acids (DNA/RNA)
The interaction between the cationic surfactant hexadecyl trimethyl ammonium iodide and polyanionic nucleic acids like DNA and RNA is a classic example of polyelectrolyte complexation. The positively charged headgroup of the surfactant is strongly attracted to the negatively charged phosphate (B84403) backbone of the nucleic acids. This initial electrostatic interaction is followed by cooperative binding and hydrophobic interactions between the alkyl chains of the surfactant molecules, leading to significant structural changes in the nucleic acid.
The length of the surfactant's alkyl chain is a critical determinant in the formation of these complexes. nih.gov Surfactants with sufficiently long alkyl chains, such as hexadecyl trimethyl ammonium, are effective at inducing DNA compaction. nih.govresearchgate.net At low concentrations, these surfactants can condense DNA into compact particles, while higher concentrations can lead to the formation of larger aggregates. nih.govresearchgate.net This process is cooperative, beginning with electrostatic binding which neutralizes the DNA's charge, allowing the hydrophobic tails of the surfactant molecules to aggregate, leading to the collapse of the DNA chain into a condensed state. researchgate.net
Various spectroscopic techniques are employed to elucidate the mechanisms of this compound-DNA complexation. These methods provide insights into the binding modes, conformational changes, and the forces driving the interaction. nih.gov
UV-Visible Absorption Spectroscopy: This technique can monitor changes in the DNA absorption spectrum upon surfactant binding. Hyperchromicity or hypochromicity in the DNA absorption band (around 260 nm) can indicate changes in the base-stacking interactions as the DNA structure is altered.
Fluorescence Spectroscopy: Competitive binding assays using fluorescent probes like ethidium (B1194527) bromide (EtBr) are common. The displacement of EtBr, an intercalator, from the DNA helix by the surfactant leads to a quenching of the EtBr fluorescence. This allows for the calculation of binding constants.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of DNA. The transition from the canonical B-form DNA to a more compact, often psi-type (ψ-DNA), conformation upon surfactant binding is readily observed as a significant change in the CD spectrum. clemson.edu This includes a dramatic decrease in the ellipticity of the positive band around 275 nm and the appearance of a large negative band above 280 nm, characteristic of DNA condensation.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can probe the vibrational modes of both the surfactant and the DNA. Changes in the phosphate backbone stretching frequencies (PO2-), as well as shifts in the vibrational bands of the DNA bases, provide direct evidence of the binding sites and the nature of the electrostatic interactions.
| Spectroscopic Technique | Observable Change | Inferred Information |
|---|---|---|
| UV-Visible Spectroscopy | Changes in absorbance intensity (hyper/hypochromicity) at ~260 nm. | Alteration of DNA base-stacking and local environment. |
| Fluorescence Spectroscopy (with EtBr) | Quenching of ethidium bromide fluorescence. | Displacement of intercalated probes; calculation of binding affinity. |
| Circular Dichroism (CD) | Shift from B-form spectrum to intense psi-type spectrum. clemson.edu | Major conformational change and condensation of DNA. clemson.edu |
| FTIR Spectroscopy | Shifts in phosphate (PO2-) and base vibrational bands. | Identification of binding sites (phosphate backbone) and interaction modes. |
Biophysical techniques are essential for characterizing the physical properties, such as size, shape, and surface charge, of the condensates formed between this compound and nucleic acids. nih.govnih.gov
Dynamic Light Scattering (DLS): DLS is widely used to measure the hydrodynamic radius of the DNA-surfactant complexes in solution. Studies show that as the surfactant concentration increases, the extended, coiled DNA molecule collapses into a much smaller, compact globule. For surfactants like CTAB (the bromide analogue), compacted particles with sizes ranging from approximately 60 to 110 nm are observed at low concentrations. nih.govresearchgate.net
Zeta Potential Measurement: This technique quantifies the surface charge of the complexes. Initially, the highly negative zeta potential of bare DNA is progressively neutralized as the cationic surfactant binds. nih.gov Charge neutralization is a prerequisite for condensation, as it eliminates electrostatic repulsion between DNA segments. At higher surfactant concentrations, the complex can become positively charged due to the formation of a surfactant bilayer on the DNA surface. nih.govresearchgate.net
Atomic Force Microscopy (AFM): AFM provides direct visualization of the DNA condensates on a surface. It allows for the observation of the transition from elongated, worm-like DNA strands to compact, globular, or toroidal structures upon the addition of the surfactant. nih.govresearchgate.net These images provide direct evidence of the condensation process and the morphology of the resulting particles. nih.gov
| Biophysical Technique | Parameter Measured | Typical Finding for Surfactant-DNA Condensates |
|---|---|---|
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Size) | Formation of compact particles (~60-110 nm) from larger, coiled DNA. nih.govresearchgate.net |
| Zeta Potential | Surface Charge | Neutralization of negative DNA charge, followed by charge inversion to positive at higher surfactant concentrations. nih.govresearchgate.net |
| Atomic Force Microscopy (AFM) | Morphology and Size | Direct visualization of DNA collapse from extended strands to compact globular structures. nih.govresearchgate.net |
This compound Interactions with Proteins and Peptides
The interaction of this compound with proteins and peptides is characterized by the surfactant's ability to bind to protein surfaces and induce significant structural changes. As an amphiphilic molecule, it can interact with both hydrophobic and charged regions of a protein. The binding process is often cooperative, where initial binding events facilitate the association of more surfactant molecules, leading to the formation of micelle-like clusters along the polypeptide chain.
This compound is a potent denaturant, capable of inducing substantial conformational changes in protein structures. nih.govnih.gov The binding disrupts the delicate balance of forces (hydrophobic, electrostatic, hydrogen bonds) that maintain the native tertiary and secondary structures of the protein.
At low concentrations, the surfactant can bind to specific high-affinity sites on the protein surface, sometimes leading to minor, localized conformational adjustments. nih.gov However, as the concentration approaches and exceeds the critical micelle concentration (CMC), the cooperative binding of surfactant molecules unfolds the protein. This unfolding exposes the protein's hydrophobic core, which is then stabilized by the hydrocarbon tails of the surfactant molecules. Spectroscopic methods are key to monitoring these changes:
Circular Dichroism (CD) Spectroscopy: Far-UV CD (190-250 nm) is used to monitor changes in the protein's secondary structure (α-helix, β-sheet). Surfactant-induced unfolding typically results in a loss of the characteristic CD signal associated with these ordered structures, indicating a transition to a more random coil-like state. Near-UV CD (250-320 nm) probes the environment of aromatic amino acid residues (tryptophan, tyrosine), providing information about the disruption of the tertiary structure. nih.gov
Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan residues is highly sensitive to their local environment. nih.gov Unfolding exposes these residues to the aqueous solvent or the surfactant aggregates, causing a shift in the emission maximum (a red or blue shift) and a change in fluorescence intensity. nih.gov
Understanding the binding sites and stoichiometry is crucial for describing the mechanism of interaction. The primary binding sites are often negatively charged residues (aspartate, glutamate) due to electrostatic attraction with the cationic headgroup. However, hydrophobic patches on the protein surface also serve as key interaction sites for the alkyl tail.
Several biophysical techniques are used to quantify these binding interactions:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event. It allows for the determination of the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding process.
Equilibrium Dialysis: This classic technique involves separating a protein solution from a surfactant solution by a semi-permeable membrane that allows the surfactant but not the protein to pass through. At equilibrium, the concentration of free surfactant on both sides is equal, and the amount of bound surfactant can be calculated.
Surface Plasmon Resonance (SPR): SPR can be used to study the real-time kinetics of binding. mdpi.com A protein is immobilized on a sensor chip, and a solution of the surfactant is flowed over the surface. The binding and dissociation can be monitored in real-time to determine association (kon) and dissociation (koff) rate constants. mdpi.com
Interplay between this compound and Lipid Bilayers/Membrane Mimetics
The interaction of this compound with lipid bilayers is of great interest due to its structural similarity to membrane lipids and its common use as a membrane-disrupting agent. As a single-chain amphiphile, it does not typically form stable bilayers on its own but readily integrates into existing lipid membranes. nih.gov
The interplay is concentration-dependent. At low concentrations, surfactant monomers can insert into the lipid bilayer, positioning their hydrophobic tails within the membrane's hydrocarbon core and their charged headgroups at the lipid-water interface. nih.gov This insertion increases the surface area per lipid molecule, alters membrane fluidity, and can induce membrane curvature.
As the concentration of the surfactant increases, its lytic activity becomes more pronounced. The accumulation of surfactant molecules within the bilayer induces significant mechanical stress, leading to the formation of pores and other defects. At a critical concentration, the bilayer structure is completely disrupted, and the lipids and membrane proteins are solubilized into mixed micelles composed of both lipid and surfactant molecules. nih.gov This process is the basis for using detergents to extract membrane proteins for in vitro studies. nih.gov The use of membrane mimetics like bicelles (small, disc-shaped lipid aggregates) and nanodiscs allows for the study of these interactions in a more controlled, native-like environment. nih.govnih.gov
Mechanisms of this compound-Induced Membrane Permeabilization and Disruption
This compound, as a cationic surfactant, can significantly alter the integrity of biological membranes. The primary mechanism involves the insertion of its long hexadecyl tail into the hydrophobic core of the lipid bilayer. This intrusion disrupts the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity and the creation of transient pores or defects. This process effectively increases the permeability of the membrane to ions and other molecules that would otherwise be unable to pass through mdpi.com.
The initial interaction is often driven by the electrostatic attraction between the positively charged trimethylammonium headgroup and negatively charged components on the cell membrane surface, such as phosphatidylserine (B164497) or teichoic acids in bacteria. Following this initial binding, the hydrophobic tail partitions into the lipid core. At low concentrations, this may only cause a minor increase in permeability. However, at concentrations approaching or exceeding its critical micelle concentration (CMC), the surfactant molecules can solubilize the membrane, leading to complete disruption and cell lysis. The length of the alkyl chain is a critical factor; the 16-carbon chain of this compound allows for deep penetration and significant disruption of the bilayer structure nih.gov.
Influence of this compound on Lipid Phase Transitions and Dynamics
The incorporation of this compound into lipid bilayers has a profound effect on their physical state and phase behavior. Lipid bilayers can exist in different phases, primarily the ordered gel phase (Lβ) at lower temperatures and the fluid liquid crystalline phase (Lα) at higher temperatures. The transition between these phases occurs at a characteristic main phase transition temperature (Tm).
Studies on analogous compounds, such as dodecyltrimethylammonium (B156365) halides, show that these surfactants disrupt the tight packing of the lipid acyl chains in the gel phase. nih.gov This disruption introduces disorder, which typically leads to a broadening and lowering of the main phase transition temperature (Tm). nih.gov The surfactant molecules, by inserting themselves between the lipid molecules, interfere with the van der Waals interactions that stabilize the gel phase. The presence of cholesterol in the membrane can modulate this effect, as cholesterol itself influences membrane fluidity and order. nih.govresearchgate.net The iodide counter-ion can also play a role, influencing the hydration and interactions at the membrane surface.
| Surfactant System | Lipid Bilayer Composition | Observation | Reference |
| Dodecyltrimethylammonium halides (including iodide) | Phosphatidylcholine | Effects on the main phase transition temperature (Tm) were more pronounced when the surfactant was added directly to the lipid phase. | nih.gov |
| Dodecyltrimethylammonium halides (including iodide) | Phosphatidylcholine with Cholesterol | The presence of cholesterol alters the effect of the surfactant on the phase transition, suggesting complex interactions within the bilayer. | nih.gov |
Interactions with Synthetic Polyelectrolytes and Polymeric Systems
The interaction of this compound with synthetic polymers, particularly those bearing an opposite (negative) charge, is a subject of significant interest for the development of novel materials and formulations.
Formation of this compound-Polymer Coacervates and Polyelectrolyte Complexes
When this compound is mixed with an anionic polyelectrolyte in an aqueous solution, strong electrostatic interactions occur between the cationic surfactant headgroups and the anionic groups on the polymer chain. This leads to charge neutralization and a significant reduction in the solubility of the resulting complex, often causing it to phase separate from the solution. This process can result in the formation of either a dense, polymer-rich liquid phase known as a coacervate, or a solid precipitate. mdpi.com
Influence of Polymer Architecture on this compound Complexation
Linear polyelectrolytes offer a straightforward template for surfactant binding. In contrast, branched or star-shaped polymers may create localized domains of high charge density, influencing the cooperativity of surfactant binding. tue.nl Comb-like polymers, which have polymeric side chains grafted onto a backbone, can form more complex core-shell structures upon interaction with surfactants. nih.govumn.edu For instance, a more open and flexible polymer architecture might allow for more efficient charge neutralization and the formation of larger, more compact aggregates compared to a rigid or densely packed architecture. nih.gov Studies have shown that spatial constraints and the ability of the polymer to reconfigure upon binding are key determinants of the final structure of the complex. tue.nlnih.gov
| Polymer Architecture | Interacting Species | Key Finding | Reference |
| Linear vs. Star vs. Dendrimer | Oppositely charged diblock copolymer | Homopolymer architecture significantly impacts micellar structure at low ionic strength due to kinetic trapping. This effect diminishes at higher ionic strength. | tue.nl |
| Diblock Copolyelectrolytes (AB + AC vs. AB + C) | Cationic diblock copolyelectrolytes | The spatial constraints of the polyelectrolytes are crucial in determining the micellar structure, including core size and aggregation number. | nih.gov |
| Comb Polyelectrolyte | Dodecyl-trimethylammonium bromide (C12TAB) | The hydrodynamic diameter of the complexes changes non-monotonically with increasing surfactant concentration, reflecting complex structural rearrangements. | nih.gov |
| Graft Copolymers (Coil-Brush) | Self-assembly | Architectural asymmetry between blocks in a graft copolymer influences the formation of network phases like the double gyroid. | umn.edu |
Advanced Applications of Hexadecyl Trimethyl Ammonium Iodide in Material Science and Nanotechnology
Role of Hexadecyl Trimethyl Ammonium (B1175870) Iodide in Template-Directed Synthesis of Nanoparticles and Nanomaterials
In template-directed synthesis, surfactant molecules form aggregates, such as micelles or liquid crystalline phases, which act as scaffolds or templates. Precursor materials are then organized around these templates, leading to the formation of nanomaterials with controlled size, shape, and porosity. The hexadecyl trimethyl ammonium cation is particularly effective in this role due to its ability to form stable micelles and its strong interaction with inorganic precursors.
Hexadecyl trimethyl ammonium iodide plays a crucial role in the synthesis of noble metal nanoparticles, particularly those of gold and silver. It functions primarily in seed-mediated growth methods, a popular approach for producing anisotropic nanoparticles like nanorods. In this process, small nanoparticle "seeds" are first synthesized and then introduced into a "growth solution" containing more metal salt, a weak reducing agent, and the surfactant.
For gold nanorods (AuNRs), the synthesis is highly sensitive to the presence of halide ions. While hexadecyltrimethylammonium bromide (CTAB) is most commonly used, research has shown that iodide impurities within CTAB products can significantly influence the outcome of the synthesis. researchgate.netacs.org The presence of iodide has a strong affinity for the Au{111} crystal facets, which can interfere with and control the anisotropic growth of the nanorods. researchgate.net The mechanism involves the rapid reduction of a gold halide salt to form small seed particles, which are identified as atomically precise clusters, that then serve as nucleation sites for controlled growth. nih.gov The hexadecyl trimethyl ammonium cation acts as a capping agent, forming a bilayer on the nanoparticle surface that directs the preferential growth along a specific crystal axis.
The synthesis of silver nanoparticles can also be directed by templates. ias.ac.in While various surfactants are employed, the principle remains similar: the surfactant stabilizes the growing nanoparticles, preventing aggregation and controlling their final morphology. ias.ac.inresearchgate.net The choice of surfactant and other reaction conditions allows for the tuning of nanoparticle size and shape, which in turn dictates their unique optical and catalytic properties.
Table 1: Research Findings on Gold Nanoparticle Synthesis Using Hexadecyl Trimethyl Ammonium Surfactants
| Parameter | Observation/Finding | Reference |
| Role of Iodide | Iodide impurities in CTAB products have been implicated in the failure of some gold nanorod syntheses. acs.org The mechanism is attributed to iodide's strong affinity for the {111} crystal surface of gold. researchgate.net | researchgate.netacs.org |
| Seed Formation | The synthesis typically involves the fast reduction of an aqueous HAuCl₄ solution in the presence of the surfactant to create seed nanoparticles. nih.gov These seeds have been identified as atomically precise Au₃₂ clusters. nih.gov | nih.gov |
| Growth Mechanism | The hexadecyl trimethyl ammonium cation acts as a template, directing the anisotropic growth of the nanoparticles into rod shapes. researchgate.net | researchgate.net |
| Purity Concerns | The purity of the surfactant is crucial, as lot-to-lot variations in iodide impurities can significantly affect the reproducibility of gold nanorod synthesis. researchgate.netacs.org | researchgate.netacs.org |
Mesoporous silica (B1680970) nanoparticles (MSNs) are materials characterized by a large surface area and a highly ordered network of uniform pores, typically in the 2-50 nm range. nih.gov These properties make them valuable in catalysis, drug delivery, and separation technologies. The synthesis of MSNs is a classic example of template-directed synthesis, where a surfactant is used as a structure-directing agent (SDA).
The process generally involves the hydrolysis and condensation of a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in the presence of the surfactant under basic or acidic conditions. The hexadecyl trimethyl ammonium cations self-assemble into cylindrical micelles. The silicate (B1173343) species then polymerize around these micellar rods. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a rigid silica structure with a regular, hexagonal arrangement of mesopores, a material known as MCM-41. nih.govresearchgate.net
The concentration of the surfactant is a critical parameter. Increasing the concentration of the structure-directing agent has been shown to increase the surface area and total pore volume of the resulting mesoporous silica. researchgate.net The final properties of the MSNs, such as pore size and particle diameter, can be tuned by adjusting synthesis parameters like temperature, pH, and the ratio of reactants. nih.govnih.gov
Table 2: Influence of CTAB Concentration on Mesoporous Silica Properties
| CTAB Concentration (%) | Average Pore Diameter (nm) | Surface Area (m²/g) | Total Pore Volume (cc/g) | Reference |
| 1.5 | 3.12 | - | - | researchgate.net |
| 1.75 | 3.05 | - | - | researchgate.net |
| 2.0 | 2.91 | 1291.436 | 1.601 | researchgate.net |
Stabilization and Functionalization of Colloidal Dispersions by this compound
A colloidal dispersion consists of fine particles suspended in a continuous medium. The long-term stability of these systems is crucial for their application and is governed by the balance of attractive (van der Waals) and repulsive forces between the particles. researchgate.netcore.ac.uk this compound enhances the stability of colloidal dispersions through electrostatic and steric stabilization mechanisms. core.ac.uk
When added to a dispersion, the cationic surfactant molecules adsorb onto the surface of the suspended particles. This creates a net positive surface charge on the particles. The resulting electrostatic repulsion between the similarly charged particles prevents them from approaching one another and aggregating, a phenomenon described by the DLVO theory. researchgate.netcore.ac.uk
Fabrication of this compound-Based Hybrid Materials for Specific Functions
Hybrid materials combine organic and inorganic components at the nanoscale to create materials with synergistic or entirely new properties. This compound can be instrumental in the bottom-up fabrication of such materials through self-assembly processes.
One prominent approach involves the use of block copolymers. For instance, a diblock copolymer like polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) can form micelles in a selective solvent. Inorganic nanoparticle precursors can be selectively incorporated into the core of these micelles. The hexadecyl trimethyl ammonium surfactant can play a role in stabilizing the nanoparticle precursors or the final nanoparticles within the polymer matrix. Upon solvent evaporation or thermal treatment, these hybrid micelles can self-assemble into highly ordered, periodic nanostructures (e.g., spherical, cylindrical, or lamellar phases). researchgate.net This method allows for precise control over the spatial arrangement of the inorganic nanoparticles within the polymer matrix, leading to functional materials with tailored optical, electronic, or mechanical properties. researchgate.net
Application of this compound in Emulsion and Microemulsion Technologies
Emulsions are dispersions of one immiscible liquid in another (e.g., oil in water), while microemulsions are thermodynamically stable, isotropic dispersions. Surfactants like this compound are fundamental to the formation and stability of these systems. Their amphiphilic nature allows them to accumulate at the oil-water interface, significantly reducing the interfacial tension between the two phases. researchgate.net
This reduction in interfacial tension facilitates the breakup of large droplets into smaller ones during emulsification, requiring less energy to create the dispersion. The adsorbed surfactant layer at the interface also forms a protective barrier that prevents the newly formed droplets from coalescing. In the context of microemulsions, the surfactant, often in combination with a co-surfactant, enables the spontaneous formation of a stable, transparent, and structured liquid phase. These systems are of great interest in various fields, including enhanced oil recovery, chemical reactions, and the formulation of consumer products. researchgate.net
Mechanistic Studies of Hexadecyl Trimethyl Ammonium Iodide in Catalysis and Chemical Transformations
Hexadecyl Trimethyl Ammonium (B1175870) Iodide as a Phase Transfer Catalyst: Mechanistic Insights
Phase transfer catalysis (PTC) is a powerful technique employed in organic synthesis to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. Hexadecyl trimethyl ammonium iodide serves as an effective phase transfer catalyst by transporting a reactant, usually an anion, from the aqueous phase to the organic phase where the reaction with an organic-soluble substrate occurs.
The fundamental mechanism of phase transfer catalysis by this compound can be delineated in a series of steps:
Anion Exchange: In the aqueous phase, the iodide anion of the catalyst can be exchanged for the reactant anion (for example, a nucleophile like cyanide or hydroxide). This step is governed by the relative concentrations and hydration energies of the anions.
Formation of an Ion Pair: The lipophilic hexadecyl trimethyl ammonium cation forms a tight ion pair with the reactant anion. The long hexadecyl chain of the cation imparts significant solubility to this ion pair in organic solvents.
Migration to the Organic Phase: The newly formed ion pair, being soluble in the organic medium, migrates across the phase boundary from the aqueous phase to the organic phase.
Reaction in the Organic Phase: Once in the organic phase, the reactant anion is in a "naked" or less solvated state, which significantly enhances its reactivity. It then reacts with the organic substrate to form the desired product.
Catalyst Regeneration: After the reaction, the hexadecyl trimethyl ammonium cation pairs with the leaving group anion from the substrate and migrates back to the aqueous phase, where it can exchange this anion for another reactant anion, thus completing the catalytic cycle.
The efficiency of this compound as a phase transfer catalyst is influenced by several factors, including the lipophilicity of the cation, the nature of the anion, and the specific reaction conditions. The large alkyl chain ensures strong partitioning of the cation into the organic phase, which is a key determinant of its catalytic activity.
Micellar Catalysis Facilitated by this compound Aggregates
Above a certain concentration in an aqueous solution, known as the critical micelle concentration (CMC), surfactant molecules like this compound self-assemble into organized aggregates called micelles. These micelles possess a hydrophobic core, formed by the aggregation of the hexadecyl chains, and a hydrophilic surface, composed of the charged trimethylammonium head groups, which is in contact with the aqueous bulk. This unique microenvironment within the micellar structure can significantly alter the rates and pathways of chemical reactions, a phenomenon known as micellar catalysis.
The catalytic effect of this compound micelles arises from several factors:
Concentration Effect: Micelles can solubilize and concentrate both polar and nonpolar reactants within their structure. Nonpolar reactants partition into the hydrophobic core, while charged or polar reactants can be attracted to the charged Stern layer at the micelle-water interface. This increased local concentration of reactants leads to a higher frequency of molecular collisions and, consequently, an accelerated reaction rate.
Microenvironment Polarity: The polarity of the micellar core is significantly lower than that of the bulk aqueous phase, resembling that of an organic solvent. This can favor certain reaction pathways that are more facile in less polar environments.
Electrostatic Interactions: The positively charged surface of the cationic micelles can attract anionic nucleophiles and repel cationic species. This electrostatic stabilization of anionic transition states or reactants can lead to substantial rate enhancements for reactions involving these species. Conversely, reactions involving cationic reactants would be inhibited.
Altered Transition State Solvation: The transition state of a reaction may be preferentially stabilized within the micellar environment compared to the bulk aqueous phase, leading to a lower activation energy and an increased reaction rate.
The table below illustrates the conceptual effect of this compound micelles on the rate of a hypothetical bimolecular reaction.
| Reaction Condition | Reactant A (Nonpolar) | Reactant B (Anionic) | Relative Rate |
| Aqueous Solution (No Catalyst) | Low Solubility | Soluble | 1 |
| HTMAI Micellar Solution | Solubilized in Core | Attracted to Surface | >100 |
This table provides a conceptual representation of the rate enhancement and is for illustrative purposes.
Influence of this compound on Reaction Kinetics and Selectivity in Aqueous Media
The presence of this compound, particularly in its micellar form, can profoundly influence both the kinetics and the selectivity of chemical reactions in aqueous media.
Influence on Reaction Kinetics:
The following table presents hypothetical kinetic data for the hydrolysis of an ester in the presence of varying concentrations of this compound, demonstrating the typical trend observed in micellar catalysis.
| [this compound] (M) | Observed Rate Constant (k_obs) (s⁻¹) |
| 0 (No Catalyst) | 1.0 x 10⁻⁵ |
| 5.0 x 10⁻⁴ | 8.5 x 10⁻⁴ |
| 1.0 x 10⁻³ (around CMC) | 5.2 x 10⁻³ |
| 5.0 x 10⁻³ | 9.8 x 10⁻³ |
| 1.0 x 10⁻² | 1.5 x 10⁻² |
| 5.0 x 10⁻² | 1.2 x 10⁻² |
This data is illustrative and represents a typical kinetic profile for a reaction catalyzed by surfactant micelles.
Influence on Reaction Selectivity:
Micellar systems can also influence the selectivity of a reaction, favoring the formation of one product over another (regioselectivity or stereoselectivity). This control over selectivity is attributed to the specific orientation and conformation that reactants adopt when incorporated into the micellar structure. The constrained environment of the micelle can sterically hinder certain reaction pathways while promoting others.
For instance, in reactions with multiple possible products, the selective solubilization or binding of one of the reactants or a specific transition state can lead to a significant enhancement in the yield of a particular product. The organized nature of the micellar assembly acts as a micro-reactor, guiding the course of the reaction towards a specific outcome that may not be favored in a homogeneous solution.
Advanced Analytical and Spectroscopic Characterization Techniques for Hexadecyl Trimethyl Ammonium Iodide Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies of Hexadecyl Trimethyl Ammonium (B1175870) Iodide Aggregates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the structure and dynamics of hexadecyl trimethyl ammonium iodide aggregates at the molecular level. Both ¹H and ¹³C NMR are employed to elucidate the environment of the surfactant's constituent atoms. researchgate.net
In an aqueous solution, the NMR spectra of CTAI exhibit distinct signals corresponding to the protons and carbons of the hexadecyl chain, the trimethylammonium headgroup, and the surrounding solvent molecules. researchgate.netchemicalbook.comchemicalbook.com The chemical shifts of these signals are sensitive to the local environment. sigmaaldrich.com For instance, a notable change in chemical shifts is observed upon micellization, reflecting the transition of the hydrophobic tails from a more aqueous environment to the non-polar core of the micelle. researchgate.net The chemical shift of the methyl protons in the trimethylammonium headgroup can also provide information about counterion binding and the degree of ionization of the micelles. researchgate.netchemicalbook.com
¹H NMR spectra can reveal impurities in CTAI samples, such as acetone (B3395972), which can influence the surfactant's self-assembly behavior and its application in nanoparticle synthesis. rsc.org For example, a chemical shift around 2.22-2.23 ppm in D₂O can indicate acetone contamination. rsc.org
Dynamic Information from NMR:
Beyond structural information, NMR can provide insights into the dynamics of CTAI aggregates. Techniques like measuring spin-lattice (T₁) and spin-spin (T₂) relaxation times can quantify the mobility of different parts of the surfactant molecule within an aggregate. Typically, the hydrocarbon chains in the micellar core exhibit shorter T₁ and T₂ values compared to the more mobile headgroups at the micelle-water interface.
The table below summarizes typical ¹H NMR chemical shifts for the protons in the hexadecyl trimethyl ammonium cation. Note that these values can vary depending on the solvent and the concentration. sigmaaldrich.comorganicchemistrydata.orgresearchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Hexadecyl Trimethyl Ammonium Cation Protons
| Proton Group | Typical Chemical Shift (ppm) |
|---|---|
| Terminal Methyl (-CH₃) | ~0.88 |
| Methylene Chain (-(CH₂)₁₄-) | ~1.25 |
| Methylene adjacent to N⁺ (-CH₂-N⁺) | ~3.2-3.4 |
This table presents generalized data. Actual chemical shifts can be influenced by experimental conditions.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Elucidating this compound Supramolecular Architectures
Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are indispensable techniques for characterizing the size, shape, and internal structure of this compound supramolecular assemblies in solution. nih.gov These techniques probe length scales ranging from nanometers to hundreds of nanometers, which is ideal for studying micelles, vesicles, and other aggregate structures.
Principles of SAXS and SANS:
Both techniques involve scattering a beam of radiation (X-rays or neutrons) from a sample and analyzing the scattered intensity as a function of the scattering angle. The resulting scattering pattern contains information about the size, shape, and spatial arrangement of the scattering objects.
SAXS is sensitive to variations in electron density. In a CTAI solution, the contrast arises from the difference in electron density between the surfactant aggregates and the surrounding solvent.
SANS is sensitive to variations in the neutron scattering length density. A key advantage of SANS is the ability to use contrast variation by employing deuterated solvents (like D₂O). This allows for selective highlighting or masking of different components of the system, providing detailed information about the core-shell structure of micelles, for example. nih.gov
Information Obtained from SAXS and SANS:
By fitting the scattering data to appropriate models, one can determine:
Shape and Size of Aggregates: Whether the micelles are spherical, ellipsoidal, or cylindrical, and their corresponding dimensions. ias.ac.in For instance, studies on similar surfactants like cetyltrimethylammonium bromide (CTAB) have shown the formation of prolate ellipsoidal micelles. ias.ac.in
Aggregation Number: The average number of surfactant molecules per micelle.
Inter-aggregate Interactions: The structure factor, derived from the scattering data, provides information about the spatial arrangement and interactions between aggregates.
Counterion Condensation: A combined SAXS and SANS approach can be particularly insightful for studying the distribution of counterions, like iodide, around the charged micellar surface. ias.ac.in SAXS is more sensitive to the high electron density of the iodide counterions, while SANS primarily probes the structure of the hydrocarbon core of the micelles. ias.ac.in
Table 2: Typical Structural Parameters of Cetyltrimethylammonium Halide Micelles Determined by SANS
| Surfactant | Micelle Shape | Semi-major Axis (a) | Semi-minor Axis (b=c) | Counterion Condensation |
|---|---|---|---|---|
| CTABr (100 mM) | Prolate Ellipsoidal | 40.2 Å | 24.0 Å | ~77% |
Data adapted from studies on cetyltrimethylammonium bromide and chloride, illustrating the type of information obtainable for CTAI. ias.ac.in
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) for Size and Charge Characterization of this compound Assemblies
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are complementary techniques that provide valuable information about the size and surface charge of this compound assemblies in solution. acs.org
Dynamic Light Scattering (DLS):
DLS, also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. acs.org The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic diameter (or Z-average diameter) of the aggregates using the Stokes-Einstein equation.
DLS is a relatively fast and non-invasive technique that is well-suited for determining the average size and size distribution of CTAI micelles and vesicles. azonano.com It can be used to monitor changes in aggregate size as a function of concentration, temperature, or the addition of other components to the solution. acs.orgnih.gov
Electrophoretic Light Scattering (ELS):
ELS is used to determine the zeta potential of particles in a solution. The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.
In an ELS experiment, an electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode (electrophoresis). The velocity of this movement is measured using a laser Doppler velocimetry system. The electrophoretic mobility is then used to calculate the zeta potential. For CTAI, which is a cationic surfactant, the micelles will have a positive zeta potential due to the trimethylammonium headgroups. The magnitude of the zeta potential can be influenced by the concentration of the surfactant, the ionic strength of the solution, and the binding of counterions (iodide). acs.orgnih.gov
Table 3: Illustrative DLS and ELS Data for Cationic Surfactant Micelles
| Surfactant System | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Conditions |
|---|---|---|---|
| CTAB in water | 5 - 10 | +60 to +90 | Above CMC |
This table provides typical ranges for a similar cationic surfactant, CTAB, to illustrate the data obtained from DLS and ELS. nih.govacs.orgnih.gov
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of this compound Binding Interactions
Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions involving this compound. malvernpanalytical.com It directly measures the heat released or absorbed during the binding of CTAI to other molecules, such as polymers, proteins, or DNA, or during the process of micellization itself. harvard.edunih.gov
Principle of ITC:
In an ITC experiment, a solution of CTAI is titrated into a solution of the interacting molecule (or vice versa) in a highly sensitive calorimeter. malvernpanalytical.com Each injection of the titrant leads to a binding event, which is accompanied by a small change in heat. The instrument measures these heat changes and plots them against the molar ratio of the reactants.
Thermodynamic Parameters from ITC:
By analyzing the resulting binding isotherm, one can directly determine several key thermodynamic parameters: malvernpanalytical.comharvard.edu
Binding Affinity (Kₐ) or Dissociation Constant (K₋): A measure of the strength of the interaction.
Enthalpy of Binding (ΔH): The heat released or absorbed per mole of ligand bound.
Stoichiometry of Binding (n): The molar ratio of the interacting species in the complex.
From these directly measured parameters, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated using the following equation:
ΔG = ΔH - TΔS = -RTln(Kₐ)
This complete thermodynamic profile provides a deep understanding of the forces driving the binding interaction (e.g., whether it is enthalpy- or entropy-driven). For very high-affinity interactions, displacement titrations can be employed where a weaker, competitive ligand is used to determine the binding constant of the high-affinity ligand. nih.gov
Table 4: Thermodynamic Parameters Obtainable from ITC for CTAI Interactions
| Parameter | Symbol | Information Provided |
|---|---|---|
| Binding Affinity | Kₐ | Strength of the binding interaction. |
| Dissociation Constant | K₋ | Inverse of the binding affinity. |
| Enthalpy Change | ΔH | Heat released or absorbed during binding. |
| Entropy Change | ΔS | Change in the randomness or disorder of the system upon binding. |
| Gibbs Free Energy Change | ΔG | Spontaneity of the binding process. |
Surface Plasmon Resonance (SPR) for Real-Time Analysis of this compound Adsorption Kinetics
Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique used to monitor the real-time adsorption and desorption of molecules onto a surface. nih.govyoutube.com This makes it an excellent tool for studying the kinetics of this compound adsorption onto various substrates, such as gold, silica (B1680970), or functionalized surfaces.
Principle of SPR:
SPR occurs when polarized light strikes a thin, electrically conducting film (typically gold) at a specific angle, exciting surface plasmons and causing a sharp dip in the intensity of the reflected light. rsc.org The angle at which this resonance occurs is extremely sensitive to the refractive index of the medium immediately adjacent to the sensor surface. youtube.com When CTAI molecules adsorb onto the surface, they change the local refractive index, resulting in a measurable shift in the resonance angle. nih.gov This change is recorded in real-time as a sensorgram, which plots the response (proportional to the adsorbed mass) versus time. youtube.com
Kinetic Analysis with SPR:
By flowing solutions of CTAI at different concentrations over the sensor surface, a series of sensorgrams can be generated. nih.gov These sensorgrams provide detailed information about the kinetics of the adsorption process:
Association Phase: The initial part of the sensorgram where CTAI is flowing over the surface and adsorbing. The rate of this increase is related to the association rate constant (kₐ).
Dissociation Phase: After the injection of CTAI, a buffer is flowed over the surface, and the rate at which the adsorbed CTAI desorbs is monitored. This part of the curve is used to determine the dissociation rate constant (k₋).
From these rate constants, the equilibrium dissociation constant (K₋), which is a measure of the binding affinity, can be calculated (K₋ = k₋/kₐ).
Table 5: Kinetic and Equilibrium Constants Determined by SPR
| Parameter | Symbol | Description |
|---|---|---|
| Association Rate Constant | kₐ | The rate at which the CTAI-surface complex is formed. |
| Dissociation Rate Constant | k₋ | The rate at which the CTAI-surface complex breaks apart. |
Electron Microscopy (TEM, SEM) for Morphological Characterization of this compound-Templated Materials
Electron microscopy techniques, specifically Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are invaluable for visualizing the morphology of materials synthesized using this compound as a template. CTAI, like its bromide analogue CTAB, is widely used as a structure-directing agent in the synthesis of mesoporous materials, such as mesoporous silica nanoparticles (MSNs). researchgate.netatlantis-press.comnih.govrsc.org
Transmission Electron Microscopy (TEM):
Visualize the Pore Structure: Directly image the ordered arrangement of mesopores created by the removal of the CTAI micellar template. This can confirm the presence of hexagonal, cubic, or other pore structures. researchgate.net
Determine Pore Size and Wall Thickness: Measure the dimensions of the pores and the thickness of the silica walls.
Scanning Electron Microscopy (SEM):
SEM provides images of the surface topography of a sample. A focused beam of electrons is scanned across the surface, and the signals produced by the interaction of the electrons with the sample are used to generate an image. SEM is particularly useful for:
Determining Particle Size Distribution: Assessing the uniformity and average size of the synthesized materials.
Observing Surface Texture: Revealing details about the surface roughness and porosity of the templated materials.
The use of CTAI or similar surfactants as templates allows for the synthesis of materials with controlled pore sizes, typically in the range of 2-10 nm. atlantis-press.com The morphology of the final material can be influenced by various synthesis parameters, including the concentration of CTAI. atlantis-press.com
Table 6: Morphological Features of Templated Materials Characterized by Electron Microscopy
| Technique | Information Obtained | Typical Features Observed in CTAI-Templated Silica |
|---|---|---|
| TEM | Internal pore structure, pore size, wall thickness, particle shape | Ordered hexagonal or cubic pore arrays, uniform pore diameters (e.g., ~3 nm), distinct particle shapes (spheres, rods). researchgate.net |
| SEM | External morphology, particle size and distribution, surface texture | Spherical particles, aggregates of particles, surface roughness. researchgate.netrsc.org |
This table is illustrative of the types of data obtained for materials templated with cetyltrimethylammonium surfactants.
Atomic Force Microscopy (AFM) for Surface-Confined Studies of this compound Aggregation
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can visualize surfaces at the nanometer scale. It is particularly well-suited for studying the adsorption and self-assembly of this compound on solid substrates, such as mica, in both air and liquid environments. rsc.org
Principle of AFM:
AFM works by scanning a sharp tip, attached to a flexible cantilever, across a sample surface. The forces between the tip and the surface cause the cantilever to deflect. A laser beam is reflected off the back of the cantilever onto a photodiode, which measures the deflection. This information is then used to create a three-dimensional topographical map of the surface.
Studying CTAI Aggregation with AFM:
AFM allows for the direct visualization of the different aggregate structures formed by CTAI on a surface. For instance, on a negatively charged substrate like mica, the cationic CTAI molecules will adsorb due to electrostatic interactions. researchgate.netnih.govusu.edu Depending on the concentration of CTAI and the adsorption time, various structures can be observed:
Individual Micelles: At low concentrations, individual spherical or globular micelles may be seen adsorbed on the surface.
Cylindrical Micelles: As the surface coverage increases, the adsorbed micelles can merge and transition into worm-like or cylindrical structures. researchgate.net
Bilayer Formation: At higher concentrations, a complete or partial bilayer of CTAI molecules can form on the surface. researchgate.net
High-speed AFM can even be used to observe the dynamic processes of aggregate formation and transformation on the surface in real-time. rsc.org
Table 7: Morphological Transitions of CTAB on Mica Observed by AFM
| Adsorption Time | Observed Structure | Average Height |
|---|---|---|
| 2 min | Cylinder aggregates | ~6 nm |
| 5 min | Flat layered films | ~9 nm |
| 10 min | Layered films | ~6 nm |
This data, from a study on the closely related CTAB, illustrates the dynamic nature of surfactant adsorption on a mica surface as a function of time at a concentration of twice the critical micelle concentration. researchgate.net
UV-Vis Spectroscopy for Monitoring this compound Interactions and Complex Formation
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and widely used analytical technique for investigating the interactions and complex formation involving this compound (CTAI) and related quaternary ammonium surfactants. This method relies on measuring the absorption of ultraviolet or visible light by a sample, providing insights into changes in the electronic structure of molecules as they interact. The formation of complexes, aggregates, or ion pairs involving the hexadecyltrimethylammonium cation or the iodide anion often leads to distinct changes in the UV-Vis spectrum, such as shifts in the maximum absorption wavelength (λmax), changes in absorbance intensity (hyperchromism or hypochromism), or the appearance of new absorption bands.
Monitoring Surfactant-Molecule Interactions
UV-Vis spectroscopy is highly effective for characterizing the binding between cationic surfactants like CTAI and various guest molecules, such as organic dyes or drugs. The interaction between an anionic dye, C.I. Acid Blue 25 (AB25), and hexadecyltrimethylammonium bromide (HDTMABr), a structurally similar surfactant, was investigated using this method. The study revealed that interactions occurred, leading to the formation of dye-surfactant complexes. researchgate.net The binding process was found to be spontaneous and exothermic, with the binding constant decreasing at higher temperatures. researchgate.net
Thermodynamic parameters derived from such UV-Vis spectroscopic studies offer a quantitative understanding of the stability and nature of the formed complexes. These parameters include the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).
| Parameter | Value at 288.15 K | Value at 298.15 K | Value at 308.15 K | Value at 318.15 K |
| Binding Constant (Kb) x 10-4 (L·mol-1) | 2.05 | 1.46 | 1.07 | 0.81 |
| ΔG° (kJ·mol-1) | -23.7 | -23.8 | -23.9 | -24.1 |
| ΔH° (kJ·mol-1) | -16.7 | |||
| ΔS° (J·mol-1·K-1) | 24.5 |
This table presents thermodynamic data for the interaction between the anionic dye C.I. Acid Blue 25 and the cationic surfactant hexadecyltrimethylammonium bromide (HDTMABr), which serves as a model for the interactions expected with CTAI. Data sourced from spectrophotometric studies. researchgate.net
Formation of Charge-Transfer Complexes
The iodide counter-ion in CTAI can participate in the formation of charge-transfer (CT) complexes. A spectrophotometric study involving the interaction between iodine and tetrabutylammonium (B224687) iodide (TBAI) in dichloromethane (B109758) demonstrated the formation of the triiodide ion (I₃⁻). ijcce.ac.ir The formation of such complexes is characterized by strong absorption bands in the UV region that are not present in the spectra of the individual components. ijcce.ac.irijcce.ac.ir The stability of these complexes can be determined by analyzing the absorbance data at different reactant concentrations. ijcce.ac.ir Studies have shown that the formation of an initial outer-sphere complex can be followed by a slower transformation into an inner-sphere complex, which then reacts to form the triiodide ion, a process that can be tracked over time using UV-Vis spectroscopy. ijcce.ac.ir
Influence on Nanoparticle Synthesis
The composition of the surfactant, particularly the nature of the counter-ion, plays a critical role in the synthesis of metallic nanoparticles where hexadecyltrimethylammonium salts are used as capping or structure-directing agents. UV-Vis-NIR spectroscopy is the primary tool for monitoring these syntheses, especially for gold nanoparticles, which exhibit a characteristic surface plasmon resonance (SPR) band. The shape and position of the SPR band are highly sensitive to the size and shape of the nanoparticles.
Research has shown that the iodide ion is a crucial factor in controlling the seed-mediated growth of anisotropic gold nanoparticles. nih.gov In the widely used synthesis employing hexadecyltrimethylammonium bromide (CTAB), trace impurities of iodide were found to inhibit the formation of gold nanorods. acs.orgresearchgate.net Controlled studies confirmed that the concentration of iodide ions dictates the final morphology of the nanoparticles. nih.gov In the absence of iodide, primarily spherical nanoparticles are formed, which show a single SPR band around 520-530 nm. The introduction of very low concentrations of iodide promotes the formation of nanorods, identified by the appearance of a second, longitudinal SPR band at longer wavelengths (typically >600 nm). nih.gov
| Added Iodide (I⁻) Concentration (µM) | Resulting Nanoparticle Morphology | Primary UV-Vis-NIR Spectral Features |
| 0 | Pseudospherical (<10% anisotropic) | Single SPR band ~525 nm |
| 2.5 - 5.0 | Nanorods (~45% yield) | Transverse SPR ~520 nm; Longitudinal SPR ~750-800 nm |
| >50 | Nanoprisms and other shapes | Broad absorption with peaks corresponding to different morphologies |
This table summarizes the effect of iodide ion concentration on the morphology of gold nanoparticles synthesized using a seed-mediated approach with purified hexadecyltrimethylammonium bromide. The morphology is identified by the characteristic Surface Plasmon Resonance (SPR) bands observed in the UV-Vis-NIR spectra. nih.gov
The mechanism behind this effect is believed to be the preferential adsorption of iodide ions onto the {111} crystal facets of gold, which inhibits particle growth in that direction and promotes anisotropic growth along other axes. nih.govacs.org Therefore, UV-Vis spectroscopy provides an essential real-time diagnostic tool to monitor and control the outcome of nanoparticle synthesis where CTAI or related surfactants are involved.
Theoretical and Computational Approaches in Hexadecyl Trimethyl Ammonium Iodide Research
Molecular Dynamics Simulations of Hexadecyl Trimethyl Ammonium (B1175870) Iodide Self-Assembly and Interfacial Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular interactions, conformational changes, and dynamic processes. nih.govrug.nl For Hexadecyl trimethyl ammonium iodide, MD simulations are particularly useful for exploring its self-assembly into micelles and its behavior at interfaces, such as the air-water or oil-water interface.
Self-Assembly: Researchers use MD simulations to observe the spontaneous aggregation of surfactant molecules in a solvent. researchgate.netrsc.org Starting from a random distribution of this compound molecules in water, a simulation can show how the hydrophobic hexadecyl chains cluster together to minimize contact with water, while the hydrophilic trimethylammonium head groups remain exposed to the aqueous environment, leading to the formation of micelles. These simulations can reveal critical parameters such as the critical micelle concentration (CMC), micelle shape and size, and the dynamics of individual surfactant molecules entering and leaving the micelle. Self-assembly MD simulations have been successfully used to study similar processes, such as the formation of nanotubes from diphenylalanine peptides. mdpi.com
Interfacial Behavior: The effectiveness of a surfactant is determined by its behavior at interfaces. MD simulations can model the oil-water or air-water interface, providing insights into how this compound molecules arrange themselves to reduce interfacial tension. nih.govmdpi.com Simulations can quantify the orientation of the surfactant molecules, the density profile across the interface, and the effect of surfactant concentration on interfacial properties. nih.govnih.gov For instance, studies on similar ionic liquids like 1-alkyl-3-methylimidazolium iodides have used MD to determine the orientation of molecules at the surface and have found that the imidazolium (B1220033) cation adopts a specific configuration in the surface region. nih.gov These computational models help elucidate the microscopic mechanisms behind the macroscopic phenomenon of surface tension reduction. nih.gov
A key aspect of these simulations is the force field, a set of parameters that defines the potential energy of the system and governs the interactions between atoms. For ionic species like this compound, developing an accurate, non-polarizable force field is crucial and may involve scaling atomic charges to better reproduce experimental data like density and surface tension. nih.gov
Table 1: Representative Findings from MD Simulations on Surfactant/Ionic Liquid Systems
| System Studied | Simulation Technique | Key Findings | Reference |
|---|---|---|---|
| 1-alkyl-3-methyl-imidazolium iodides ([Cnmim]I) | Classical Molecular Dynamics | Simulated densities were within 0.8% of experimental data. The cation-anion interaction occurs primarily through the imidazolium ring. A dense domain forms in the subsurface region. | nih.gov |
| Hydrophobic nanoparticles at ionic liquid-water interface | Molecular Dynamics | Nanoparticles initially in the water phase equilibrated into the ionic liquid phase. The presence of nanoparticles significantly altered the width and morphology of the interface. | nih.gov |
| Anionic–Nonionic Surfactants at Oil–Water Interface | Molecular Dynamics | MD simulations effectively described the ability of surfactants to reduce interfacial tension at a microscopic level by revealing aggregation structures. | nih.gov |
| Influenza Fusion Peptide with a Membrane | Self-Assembly Molecular Dynamics | A self-assembly simulation strategy overcame limitations of traditional MD, revealing a membrane-spanning conformation of the peptide that disordered nearby lipids. | nih.gov |
Density Functional Theory (DFT) Calculations for Understanding this compound Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of atoms, molecules, and solids. mpg.deresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density, from which the energy and other properties of the system can be derived. northwestern.edu This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. scirp.org
For this compound, DFT calculations can provide fundamental insights into its molecular properties:
Electronic Structure: DFT can be used to determine the geometry and electronic properties of the individual hexadecyltrimethylammonium cation and the iodide anion. scispace.com This includes calculating the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and determining partial atomic charges on each atom. nih.gov This information is crucial for understanding how the cation and anion interact with each other, with solvent molecules, and with other species in the system. DFT calculations on iodide solvation in water have shown that iodide-water hydrogen bonding is weak and that the ion disrupts the local water structure. nih.gov
Reactivity: The electronic properties calculated by DFT can be used to predict the reactivity of the molecule. scirp.orgrsc.org The HOMO-LUMO gap, for instance, is an indicator of chemical reactivity and kinetic stability. DFT can help identify the most reactive sites on the molecule, such as where it is most likely to participate in electrostatic or van der Waals interactions. For the iodide anion, DFT has been used to study the structure and bonding nature of polyiodide species it can form. researchgate.net These calculations are also essential for parameterizing the force fields used in the large-scale MD simulations mentioned previously. nih.gov
Table 2: Applications of DFT in Studying Ionic and Molecular Systems
| System/Property Studied | DFT Functional/Basis Set (Example) | Information Obtained | Reference |
|---|---|---|---|
| Aqueous Iodide Solvation | DFT-based Molecular Dynamics | Revealed a disruptive influence of the iodide ion on the local water structure and weak iodide-water hydrogen bonding. | nih.gov |
| Polyiodide Anion Species (In-) | B3PW91/MCP-tzp+ | Predicted chain-like structures and showed that polyiodides consist of I2 and linear I3- units. | researchgate.net |
| Thymidine Derivatives | B3LYP/6-31G | Calculated thermochemical properties, HOMO-LUMO energies, and other reactivity descriptors. | scirp.org |
| 1-alkyl-3-methyl-imidazolium iodides | DFT (functional not specified) | Optimized molecular structures and derived atomic charges (CHELPG method) for use in MD force fields. | nih.gov |
Coarse-Grained Modeling of Large-Scale this compound Supramolecular Systems
While all-atom MD simulations provide high-resolution detail, they are computationally expensive and often limited to relatively small systems and short timescales. Coarse-graining (CG) is a technique that simplifies the molecular representation to overcome these limitations. nih.govnih.gov In a CG model, groups of atoms are represented as single interaction sites or "beads." nih.gov This reduction in the degrees of freedom allows for the simulation of much larger systems (e.g., many interacting micelles) over longer timescales (microseconds to milliseconds), which are often necessary to observe complex self-assembly phenomena. nih.gov
For a large molecule like this compound, a CG model might represent the trimethylammonium head group as one bead and segments of the long hexadecyl tail as several other beads. The interactions between these beads are parameterized to reproduce key properties of the all-atom system or experimental data, such as surface tension or density. researchgate.netrsc.org
CG simulations are ideally suited for studying:
Micelle and Phase Behavior: Investigating the formation of different aggregate structures (spherical micelles, cylindrical micelles, lamellar phases) at various surfactant concentrations and temperatures. researchgate.netrsc.org
Membrane Interactions: Simulating how CTIA molecules interact with and insert into lipid bilayers, a process relevant to its biological applications.
Large-Scale Dynamics: Observing phenomena like micelle fusion and fission or the full process of surface monolayer formation, which occur on timescales beyond the reach of typical all-atom simulations. researchgate.net
The power of CG modeling lies in its ability to bridge the gap between the atomic scale and the mesoscale, providing insights into the collective behavior of large ensembles of this compound molecules. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (focused on physicochemical activities)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with a specific activity or property. nih.gov The fundamental principle is that the structure of a molecule determines its properties, and changes in structure lead to changes in those properties. nih.gov
For this compound and its analogues, QSAR can be used to build predictive models for key physicochemical properties relevant to its function as a surfactant. Instead of focusing on biological activity, the "activity" in this context would be a measurable physical property.
The process involves:
Data Set Collection: Assembling a series of CTIA analogues with known physicochemical property data. Analogues could include variations in the alkyl chain length (e.g., dodecyl, tetradecyl, octadecyl), modifications to the head group, or different counterions.
Descriptor Calculation: For each analogue, a set of numerical "descriptors" is calculated. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., partial charges from DFT). mdpi.com
Model Development: Statistical or machine learning methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links the descriptors to the experimental property. mdpi.comnih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. bohrium.com
QSAR models could be developed to predict properties such as:
Critical Micelle Concentration (CMC): How does changing the alkyl chain length or head group structure affect the concentration at which micelles form?
Surface Tension: Predicting the efficiency of an analogue in reducing surface tension.
Solubility: Modeling how structural changes impact the solubility of the surfactant in different solvents.
By identifying which molecular descriptors are most important, QSAR models provide valuable insights into the molecular features that govern the physicochemical behavior of this class of surfactants, guiding the design of new molecules with tailored properties. nih.gov
Future Directions and Emerging Research Avenues for Hexadecyl Trimethyl Ammonium Iodide
Integration of Hexadecyl Trimethyl Ammonium (B1175870) Iodide into Smart and Responsive Material Systems
The development of smart materials, which can alter their properties in response to external stimuli, represents a frontier in materials science. rsc.orgrsc.orgtue.nl While Hexadecyl trimethyl ammonium iodide (CTMAI) is not typically a dynamic component in the final material, its role as a "smart" reagent during synthesis is a critical area of research, particularly in the formation of plasmonic nanoparticles with responsive optical properties.
The synthesis of gold nanorods, which exhibit unique light-absorbing and scattering properties based on their shape, is highly sensitive to the chemical environment. Research has shown that the iodide ion from compounds like CTMAI plays a crucial, controlling role. In the widely used seed-mediated growth method for gold nanorods, which uses the closely related Cetyltrimethylammonium bromide (CTAB), iodide impurities have been identified as the critical factor that can inhibit nanorod growth. acs.orgnih.gov Studies have demonstrated that when iodide concentrations in the CTAB surfactant are above a certain threshold (e.g., >50 ppm), the formation of nanorods is prevented, leading exclusively to the synthesis of spherical nanoparticles. nih.govresearchgate.net This occurs because the iodide ion adsorbs onto the specific crystal faces of the gold (the {111} surfaces), which inhibits the anisotropic growth required to form a rod shape. acs.orgresearchgate.net
This inhibitory effect is now being leveraged as a control mechanism. By precisely controlling the amount of iodide present during synthesis, researchers can tune the final morphology of the nanoparticles, switching the output from nanorods to nanospheres. This effectively makes CTMAI a stimulus—or a controlling agent—in a synthesis that produces materials with distinct, shape-dependent optical responses. This control over nanoparticle morphology is fundamental to creating materials for applications such as sensors and photo-responsive composites. researchgate.netresearchgate.net
Table 1: Effect of Iodide Concentration on Gold Nanoparticle Morphology
This table illustrates how the concentration of iodide, a component of CTMAI, in a Cetyltrimethylammonium bromide (CTAB) growth solution dictates the final shape of gold nanoparticles.
| Iodide Concentration in CTAB | Resulting Nanoparticle Shape | Key Mechanism | Source(s) |
|---|---|---|---|
| < 50 ppm | Nanorods | Anisotropic growth proceeds | nih.govresearchgate.net |
Exploration of Novel Application Domains for this compound in Sustainable Chemistry
In the pursuit of green chemistry, there is a significant focus on developing processes that reduce waste, use less hazardous materials, and lower energy consumption. jetir.org this compound is being explored as a phase-transfer catalyst (PTC), a technology that aligns with these principles. phasetransfercatalysis.comnih.gov PTCs facilitate reactions between reagents that are in different, immiscible phases (like an organic and an aqueous phase), eliminating the need for costly or toxic solvents to create a single phase. jetir.org
Quaternary ammonium salts, the class of compounds to which CTMAI belongs, are effective phase-transfer catalysts. They work by pairing with an anion from the aqueous phase, creating an ion pair that is soluble in the organic phase, thereby transporting the anion to where the reaction can occur. This methodology offers numerous advantages, including the use of water as a solvent, milder reaction conditions, and often higher yields and selectivity. jetir.orgnih.gov
Specific research has demonstrated the utility of closely related catalysts for green applications. For example, a hexadecyl trimethyl ammonium decatungstate catalyst has been used for the selective oxidation of alcohols to ketones or carboxylic acids using hydrogen peroxide as a clean oxidant. rsc.org This system achieves high yields and conversions, representing an environmentally benign alternative to traditional oxidation methods that use heavy metals. rsc.org In other work, tetrabutylammonium (B224687) iodide, another quaternary ammonium iodide PTC, was shown to be highly effective in the dialkylation of 4H-Cyclopenta[2,1-b:3,4-b']dithiophene, achieving high yields in an aqueous medium, thus avoiding hazardous organic solvents. rsc.org
Table 2: Performance of Quaternary Ammonium Salts as Phase-Transfer Catalysts in Green Synthesis
This table presents data from studies using Hexadecyl trimethyl ammonium and similar salts as catalysts in reactions that exemplify green chemistry principles.
| Catalyst System | Reaction Type | Substrate | Product | Yield | Source(s) |
|---|---|---|---|---|---|
| Hexadecyl trimethyl ammonium decatungstate / H₂O₂ | Oxidation | Cyclohexanol | Cyclohexanone | 89.1% | rsc.org |
Development of Advanced Multiscale Modeling Techniques for this compound-Based Systems
Computational modeling is an indispensable tool for understanding molecular phenomena from the atomic to the mesoscale. For a surfactant like this compound, its functionality is intrinsically linked to its ability to self-assemble into larger structures like micelles. Advanced multiscale modeling techniques are crucial for predicting and explaining this behavior. nih.gov
Molecular Dynamics (MD) simulations, at both all-atom and coarse-grained levels, have been extensively applied to the cetyltrimethylammonium cation (the core component of CTMAI) with different counter-ions. nih.govrsc.orgscielo.br These simulations provide fundamental insights into the process of micellization, the final structure of the aggregates, and their interaction with interfaces. scielo.br
All-Atom (AA) Simulations: These models represent every atom, providing detailed information about local interactions, such as the binding of counter-ions (like iodide) to the micelle surface and the penetration of water into the hydrophobic core. researchgate.net Researchers have developed and tested novel all-atom models for cetyltrimethylammonium surfactants to better reproduce experimental properties. researchgate.net For instance, simulations can calculate the radius of gyration (a measure of size) and radial distribution functions, which describe the arrangement of different components within and around the micelle. researchgate.net
Coarse-Grained (CG) Simulations: To study larger systems and longer timescales, such as the spontaneous formation of multiple micelles or their fusion and fission, coarse-grained models are employed. rsc.orgnih.govrsc.org In these models, groups of atoms are represented as single beads, which significantly reduces computational cost. nih.gov Studies using the popular Martini force field have simulated the self-assembly of CTAB, revealing how the model can predict the formation of spherical or large tubular micelles depending on the specific parameters and solvent representation. rsc.org
These computational approaches allow researchers to systematically study how factors like concentration, temperature, and the presence of additives influence the self-assembly process, guiding experimental work in designing new materials and formulations. nih.govtudelft.nlnih.gov
Interdisciplinary Research Synergies Involving this compound in Advanced Chemical Engineering and Nanoscience
The intersection of chemical engineering and nanoscience is a fertile ground for innovation, focusing on the scalable synthesis of nanomaterials with controlled properties. This compound and its chemical relatives are central to this synergy, primarily acting as structure-directing agents or templates for the creation of highly ordered nanostructured materials.
A prime example is the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs). nih.govmdpi.com In this process, which is a cornerstone of nanaterial fabrication, the surfactant molecules self-assemble into micelles in a solution containing silica precursors. The silica then polymerizes around these micellar templates. Subsequent removal of the organic template, typically by calcination, leaves behind a silica structure riddled with a network of uniform pores. The size and arrangement of these pores are dictated by the original micellar structure. Chemical engineers optimize the reaction conditions (e.g., temperature, pH, reactant concentration), while nanoscientists characterize the resulting materials and explore their applications. researchgate.net
This templating method allows for the production of materials with high surface areas and tunable pore sizes, which are valuable for applications in catalysis, drug delivery, and separations. nih.govresearchgate.net Research has shown that varying the concentration of the templating agent, such as CTAB, directly affects the structural characteristics of the final mesoporous silica particles. researchgate.net
Table 3: Influence of Cationic Surfactant Template on Mesoporous Silica Properties
This table shows how reagent concentrations during the synthesis of mesoporous silica, using a cetyltrimethylammonium surfactant as a template, affect the final properties of the material.
| Template Surfactant | Co-Surfactant | Resulting Material | Key Properties | Source(s) |
|---|
The synergy is also evident in the synthesis of gold nanorods, where the CTMAI/CTAB bilayer on the nanoparticle surface controls the anisotropic growth, a process of significant interest in chemical engineering for producing nanoparticles with specific optical properties for electronic and biomedical devices. acs.orgnih.gov
Q & A
Basic Questions
Q. How can researchers verify the purity and structural integrity of synthesized HTMAI?
- Methodological Answer : Purity assessment typically involves nuclear magnetic resonance (NMR) to confirm proton environments in the quaternary ammonium structure and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C-N stretching at ~1,480 cm⁻¹). Elemental analysis (C, H, N, I) should match theoretical values (C: 55.48%, H: 10.29%, N: 3.40%, I: 30.83%) based on its molecular formula (C₁₉H₄₂IN, MW 411.46) . Chromatographic methods like HPLC can detect impurities, while thermogravimetric analysis (TGA) evaluates thermal stability.
Q. What are the standard protocols for using HTMAI in nanoparticle synthesis or DNA extraction?
- Methodological Answer : For nanoparticle synthesis, HTMAI can act as a cationic surfactant to stabilize interfaces. A typical protocol involves dissolving HTMAI in a polar solvent (e.g., ethanol/water mixture) under sonication, followed by addition of precursor salts (e.g., AgNO₃) and reducing agents (e.g., NaBH₄). Particle size is controlled by varying HTMAI concentration (0.1–5 mM) and reaction temperature . In DNA extraction, adapt the CTAB (bromide analog) method: lyse cells with HTMAI (2% w/v) in a CTAB buffer, followed by chloroform-isoamyl alcohol separation and isopropanol precipitation. Adjust pH to 8.0–8.5 to optimize nucleic acid binding .
Q. How should HTMAI be documented in experimental methods to ensure reproducibility?
- Methodological Answer : Report the supplier, CAS number (7192-88-3), purity grade (e.g., ≥98%), batch number, and storage conditions (e.g., desiccated at 4°C). Specify solution preparation details, including solvent, concentration, and filtration steps. For example: "HTMAI (Sigma-Aldrich, 99%, CAS 7192-88-3) was dissolved in deionized water (50 mM) and filtered through a 0.22 µm membrane prior to use" .
Advanced Research Questions
Q. How does HTMAI’s iodide counterion influence its surfactant properties compared to bromide (CTAB) or chloride (CTAC) analogs?
- Methodological Answer : The iodide ion’s larger size and lower hydration enthalpy reduce critical micelle concentration (CMC) compared to bromide/chloride analogs. To quantify this, conduct conductivity measurements across concentrations (0.1–10 mM) at 25°C; plot specific conductivity vs. concentration to identify CMC (breakpoint slope). Compare data with CTAB (CMC ~1 mM) and CTAC (CMC ~1.3 mM). For adsorption studies (e.g., organoclay modification), use X-ray diffraction (XRD) to measure interlayer spacing changes, as iodide may enhance d-spacing due to weaker ion-pairing .
Q. What mechanistic role does HTMAI play in catalytic systems, such as oxidative reactions?
- Methodological Answer : In oxidation catalysis (e.g., cyclohexanol to cyclohexanone), HTMAI-based catalysts (e.g., decatungstates) facilitate oxygen transfer via peroxometal intermediates. To study this, employ kinetic assays (UV-Vis monitoring at 240–300 nm) and electron paramagnetic resonance (EPR) to detect radical intermediates. Optimize reaction conditions by varying HTMAI:substrate molar ratios (1:10–1:50), H₂O₂ concentration (10–30%), and temperature (60–80°C). High yields (>85%) are achievable at 70°C with 1:20 HTMAI:cyclohexanol .
Q. How can researchers resolve contradictory data in HTMAI’s adsorption or micellization studies?
- Methodological Answer : Contradictions in CMC or adsorption capacity may arise from ionic strength, pH, or impurity interference. For micellization, use dynamic light scattering (DLS) to measure hydrodynamic radii and confirm micelle formation. For adsorption discrepancies (e.g., antimony removal), perform X-ray photoelectron spectroscopy (XPS) to verify binding mechanisms (e.g., ion exchange vs. hydrophobic interactions). Statistical tools like ANOVA can identify significant variables (e.g., pH, competing ions) .
Q. What advanced techniques characterize HTMAI’s interactions in supramolecular systems?
- Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) can probe HTMAI’s orientation on metal nanoparticles (e.g., Au/Ag). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics with biomolecules (e.g., DNA). For structural insights, small-angle X-ray scattering (SAXS) reveals micelle morphology, while cryo-TEM visualizes nanostructure formation .
Methodological Notes
- Data Analysis : When comparing HTMAI with analogs, normalize results to molar concentrations due to molecular weight differences (e.g., HTMAI: 411.46 g/mol vs. CTAB: 364.45 g/mol).
- Safety Protocols : Handle HTMAI with nitrile gloves and PPE due to potential iodide toxicity. Store away from strong oxidizers to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
